Tribromoethyl acetate

Catalog No.
S1930005
CAS No.
599-99-5
M.F
C4H5Br3O2
M. Wt
324.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tribromoethyl acetate

CAS Number

599-99-5

Product Name

Tribromoethyl acetate

IUPAC Name

ethyl 2,2,2-tribromoacetate

Molecular Formula

C4H5Br3O2

Molecular Weight

324.79 g/mol

InChI

InChI=1S/C4H5Br3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3

InChI Key

ZZUKBDJWZXVOQG-UHFFFAOYSA-N

SMILES

CC(=O)OCC(Br)(Br)Br

Canonical SMILES

CCOC(=O)C(Br)(Br)Br

Energy and Petrochemical Fields

Summary of the Application: Acetate-based ionic liquids (AcILs), such as Tribromoethyl acetate, display excellent structure tunability, non-volatility, good solubility to biomass, and favorable adsorption capacity. These unique characteristics make them important candidates for a range of applications in the field of energy and in the petrochemical industry .

Methods of Application: Preparation methods of AcILs, including one- and two-step synthesis, are reviewed. The relationship between properties and temperature is discussed, and some physical and thermodynamic properties of different AcILs are summarized and further calculated .

Results or Outcomes: The applications of AcILs in the fields of biomass processing, organic synthesis, separation, electrochemistry, and other fields are reviewed based on their prominent properties . The dual functions of AcILs as solvents and activators for biomass dissolution are discussed, and the roles of AcILs as catalysts and reaction mediums in clean organic synthesis are highlighted .

Laboratory Animal Science

Summary of the Application: Tribromoethyl acetate is used as an anesthetic for the production of genetically engineered mice and rats .

Methods of Application: The drug is prepared and stored properly, and then administered to the animals. The dosage used in the study was 240 mg/kg i.p .

Results or Outcomes: The use of Tribromoethyl acetate as an anesthetic was found to be safe and effective for genetically engineered mouse production when the drug was prepared and stored properly .

Human Anesthetic

Methods of Application: Avertin was administered rectally as a retention enema or by intravenous injection .

Results or Outcomes: Electrophysiology studies showed that tribromoethanol acts as a positive allosteric modulator of the inhibitory GABA A and glycine receptors, a mechanism similar to that seen with the related compound 2,2,2-trichloroethanol .

Polymerization Initiator

Summary of the Application: Tribromoethyl acetate is used in the plastics industry as a polymerization initiator .

Methods of Application: The specific methods of application can vary depending on the type of polymer being synthesized and the specific requirements of the process .

Results or Outcomes: The use of Tribromoethyl acetate as a polymerization initiator can help to control the polymerization process and improve the properties of the resulting polymer .

Tribromoethyl acetate is a chemical compound with the molecular formula C4_4H5_5Br3_3O2_2. It is classified as an ester formed through the reaction of tribromoethanol and acetic acid. The structure of tribromoethyl acetate features a central ethyl group bonded to an acetate group and three bromine atoms attached to the carbon backbone, which significantly influences its chemical properties and reactivity.

There's no scientific research available on the mechanism of action of Tribromoethyl acetate.

Due to the presence of bromine atoms, Tribromoethyl acetate is likely to be irritating to the skin, eyes, and respiratory system. Similar compounds can be lachrymators (tear gas) [].

, including:

  • Esterification: The formation of tribromoethyl acetate from tribromoethanol and acetic acid involves a condensation reaction where water is eliminated.
  • Hydrolysis: In the presence of water, tribromoethyl acetate can revert to its parent alcohol and acetic acid, particularly under acidic or basic conditions.
  • Substitution Reactions: The bromine atoms in tribromoethyl acetate are susceptible to nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Photo

Tribromoethyl acetate can be synthesized through several methods:

  • Direct Esterification: This method involves reacting tribromoethanol with acetic acid in the presence of a catalyst such as sulfuric acid, facilitating the esterification process.
  • Halogenation of Ethyl Acetate: Ethyl acetate can be halogenated using bromine in the presence of light or heat to yield tribromoethyl acetate.
  • Nucleophilic Substitution: Starting from an appropriate precursor, such as ethyl acetate, bromination can be achieved through nucleophilic substitution reactions with bromine sources .

Interaction studies involving tribromoethyl acetate primarily focus on its reactivity with nucleophiles and its behavior under different solvent conditions. Research indicates that solvent polarity significantly affects the photochemical outcomes of tribromoethyl acetate, leading to diverse products based on solvent choice. Further investigation into its interactions with biological systems is warranted to assess potential toxicological effects .

Several compounds share structural similarities with tribromoethyl acetate. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
Tribromoacetic AcidC2_2HBr3_3O2_2A carboxylic acid derivative known for its reactivity.
Ethyl TribromoacetateC4_4H5_5Br3_3O2_2An ester similar in structure but differing in properties due to ethyl substitution.
2-Bromopropanoic AcidC3_3HBrO_2A simpler brominated carboxylic acid used in organic synthesis.

Uniqueness of Tribromoethyl Acetate

Tribromoethyl acetate is unique due to its specific combination of three bromine atoms attached to an ethyl group within an ester framework. This configuration enhances its reactivity compared to other similar compounds, making it a versatile intermediate for various organic transformations while also potentially influencing its biological activity. The presence of multiple bromines may impart distinct physical and chemical properties not found in less halogenated analogs.

IUPAC Nomenclature and Molecular Formula

Tribromoethyl acetate is systematically named 2,2,2-tribromoethyl acetate according to IUPAC rules. Its molecular formula is C₄H₅Br₃O₂, reflecting the combination of an acetate group (CH₃COO−) and a tribromoethyl moiety (CBr₃CH₂−). The molecular weight is 324.79 g/mol, derived from the atomic masses of carbon (12.01), hydrogen (1.008), bromine (79.90), and oxygen (16.00).

ComponentQuantityAtomic Mass (g/mol)Contribution to Molar Mass
Carbon (C)412.0148.04
Hydrogen (H)51.0085.04
Bromine (Br)379.90239.70
Oxygen (O)216.0032.00
Total324.78

Atomic Connectivity and Bonding Patterns

The structure consists of an acetate group (CH₃COO−) ester-linked to a tribromoethyl chain (CBr₃CH₂−). Key bonding features include:

  • Ester Group (C=O and C–O):

    • The carbonyl bond (C=O) has a typical length of 122 pm.
    • The C–O ester bond ranges between 132–144 pm, depending on hybridization and substituent effects.
  • C–Br Bonds:

    • The three C–Br bonds on the central carbon exhibit lengths of 197 pm, characteristic of sp³ hybridized carbon-bromine bonds.
  • Ethyl Chain Connectivity:

    • The tribromoethyl group adopts a tetrahedral geometry at the central carbon, with Br atoms occupying three of the four bonding sites.

Stereochemical Considerations

The central carbon (C2) in the tribromoethyl moiety is bonded to three bromine atoms and two carbon atoms (C1 and C3). Since all three bromine substituents are identical, the molecule lacks chirality and does not exhibit stereoisomerism. This contrasts with compounds like 2-bromopropyl acetate, where asymmetric substitution could lead to enantiomers.

Comparative Analysis with Haloethyl Acetate Derivatives

Tribromoethyl acetate is part of a family of haloethyl acetates, differing in halogen substituents. Below is a comparative analysis of key properties:

PropertyTribromoethyl Acetate (C₄H₅Br₃O₂)Trichloroethyl Acetate (C₄H₅Cl₃O₂)Trifluoroethyl Acetate (C₄H₅F₃O₂)
Molecular Weight324.79 g/mol221.42 g/mol142.08 g/mol
C–X Bond LengthBr: 197 pmCl: 179 pmF: 140 pm
Boiling Point~290.8°CNot reported78°C
ReactivityModerate (C–Br cleavage)Higher (C–Cl cleavage)Low (C–F stability)

Key Observations:

  • Bromine’s Larger Size reduces steric hindrance compared to chlorine, influencing reactivity in substitution reactions.
  • Fluorine’s Electronegativity stabilizes the C–F bond, making trifluoroethyl acetate less reactive toward nucleophilic attack.

Chemical Properties

Physical Characteristics

Tribromoethyl acetate is a colorless to pale yellow liquid with a density of 2.359 g/cm³ at 25°C. Its refractive index is 1.575, indicating strong electron density in the ester and bromine substituents. Solubility in water is limited due to the hydrophobic tribromoethyl group, but it dissolves readily in organic solvents like ethyl acetate and chloroform.

Synthesis and Applications

Synthetic Routes

Tribromoethyl acetate is synthesized via esterification:
$$
\text{2,2,2-Tribromoethanol} + \text{Acetic Anhydride} \rightarrow \text{2,2,2-Tribromoethyl Acetate} + \text{Acetic Acid}
$$
This reaction typically employs acid catalysts (e.g., H₂SO₄) under reflux conditions to drive ester formation.

Industrial and Research Uses

  • Polymerization Initiator:
    Brominated esters like tribromoethyl acetate are used in radical polymerization due to their ability to generate bromine radicals under UV or thermal activation.
  • Chemical Intermediates:The compound serves as a precursor for synthesizing brominated alcohols or ethers via hydrolysis or nucleophilic substitution.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

323.78192 g/mol

Monoisotopic Mass

321.78397 g/mol

Heavy Atom Count

9

Wikipedia

2,2,2-Tribromoethyl acetate

Dates

Modify: 2023-08-16

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